2,4-Dihidroxi-benzaldehído oxima

Descripción general

Descripción

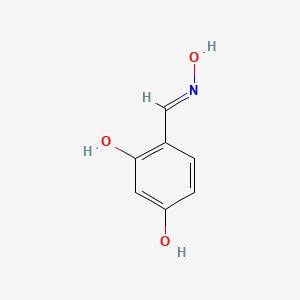

2,4-Dihydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO3. It is a derivative of 2,4-dihydroxybenzaldehyde, where the aldehyde group is converted to an oxime group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Aplicaciones Científicas De Investigación

2,4-Dihydroxybenzaldehyde oxime has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential antioxidant, antibacterial, and antifungal properties.

Medicine: Studied for its enzyme inhibition and DNA interaction potential.

Industry: Utilized in the production of fluorescent reagents and other specialty chemicals.

Análisis Bioquímico

Biochemical Properties

2,4-Dihydroxybenzaldehyde oxime plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo condensation reactions with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent . This interaction highlights its potential as a building block for bioactive compounds, specialty chemicals, and dyes. Additionally, 2,4-Dihydroxybenzaldehyde oxime can act as a redox-active compound, disrupting cellular antioxidation systems and inhibiting microbial growth .

Cellular Effects

2,4-Dihydroxybenzaldehyde oxime has notable effects on various types of cells and cellular processes. It influences cell function by targeting cellular antioxidation components such as superoxide dismutases and glutathione reductase . This disruption can lead to destabilization of cellular redox homeostasis, affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antifungal activity further underscores its impact on cellular processes, making it a potential chemosensitizing agent in combination with conventional drugs or fungicides .

Molecular Mechanism

The molecular mechanism of 2,4-Dihydroxybenzaldehyde oxime involves its interaction with biomolecules at the molecular level. It forms oximes through a reaction with hydroxylamine, where the nitrogen acts as a nucleophile, leading to the formation of a stable oxime product . This reaction is essentially irreversible as the adduct dehydrates, highlighting the compound’s ability to form stable complexes with biomolecules. Additionally, 2,4-Dihydroxybenzaldehyde oxime can inhibit or activate enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dihydroxybenzaldehyde oxime can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the formation of oximes is an irreversible process, suggesting that 2,4-Dihydroxybenzaldehyde oxime remains stable over time

Dosage Effects in Animal Models

The effects of 2,4-Dihydroxybenzaldehyde oxime vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity and disruption of cellular antioxidation systems . At higher doses, it may lead to toxic or adverse effects. It is essential to determine the threshold effects and establish safe dosage ranges to avoid potential toxicity.

Metabolic Pathways

2,4-Dihydroxybenzaldehyde oxime is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it undergoes regioselective mono-benzylation reactions under mild basic conditions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways in which the compound is involved.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dihydroxybenzaldehyde oxime can be synthesized through the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:

2,4-Dihydroxybenzaldehyde+Hydroxylamine Hydrochloride→2,4-Dihydroxybenzaldehyde Oxime+HCl

Industrial Production Methods

Industrial production methods for 2,4-dihydroxybenzaldehyde oxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dihydroxybenzaldehyde oxime undergoes various chemical reactions, including:

Condensation Reactions: It can react with hydrazides to form hydrazones.

Oxidation and Reduction: The oxime group can be reduced to an amine or oxidized to a nitroso compound.

Substitution Reactions: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Condensation: Methanol or ethanol as solvents, with hydrazides such as isonicotinic acid hydrazide.

Reduction: Reducing agents like sodium borohydride.

Oxidation: Oxidizing agents like hydrogen peroxide.

Major Products Formed

Hydrazones: Formed from condensation reactions.

Amines: Formed from reduction of the oxime group.

Nitroso Compounds: Formed from oxidation of the oxime group.

Mecanismo De Acción

The mechanism of action of 2,4-dihydroxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes and DNA. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s hydroxyl groups can participate in hydrogen bonding with DNA, affecting its structure and function .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-Dihydroxybenzaldehyde Oxime

- 3,4-Dihydroxybenzaldehyde Oxime

- 2,4-Dihydroxybenzaldehyde

Uniqueness

2,4-Dihydroxybenzaldehyde oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two hydroxyl groups at the 2 and 4 positions enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Actividad Biológica

2,4-Dihydroxybenzaldehyde oxime (CAS No. 5399-68-8) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

2,4-Dihydroxybenzaldehyde oxime is characterized by the presence of two hydroxyl groups at the 2 and 4 positions of the benzene ring, along with an oxime functional group. This structure contributes to its reactivity and biological properties.

1. Antioxidant Activity

2,4-Dihydroxybenzaldehyde oxime exhibits significant antioxidant properties. The phenolic hydroxyl groups are believed to play a crucial role in scavenging free radicals and protecting cells from oxidative stress. Studies indicate that this compound can influence cellular antioxidation components such as superoxide dismutases and glutathione reductase, thereby enhancing cellular defense mechanisms against oxidative damage.

2. Antimicrobial Properties

Research has demonstrated that 2,4-dihydroxybenzaldehyde oxime possesses antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-negative bacteria like Escherichia coli, while exhibiting moderate activity against Gram-positive strains . The mechanism involves disruption of bacterial cell wall integrity and interference with metabolic processes.

3. Enzyme Inhibition

This compound acts as an inhibitor for several enzymes. Notably, it has been identified as a d-GAP-competitive inhibitor of DXP synthase in E. coli, providing insights into its potential as a tool for studying enzyme mechanisms and developing new antimicrobial agents . The inhibition is concentration-dependent, with IC50 values indicating effective blocking at micromolar concentrations.

The biological activities of 2,4-dihydroxybenzaldehyde oxime can be attributed to its ability to form stable complexes with metal ions and interact with various biomolecules:

- Metal Chelation : The compound acts as a chelating agent, forming complexes with metal ions which can modulate enzymatic activities.

- DNA Interaction : Its hydroxyl groups enable hydrogen bonding with DNA, potentially affecting DNA structure and function, which could be leveraged in therapeutic applications.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of synthesized derivatives of 2,4-dihydroxybenzaldehyde oxime against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative). The results indicated that certain derivatives exhibited high activity against E. coli, while showing limited effects on Bacillus subtilis .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| A13 | 18 | High |

| A14 | 10 | Moderate |

Enzyme Inhibition Study

Another significant study focused on the enzyme inhibitory properties of 2,4-dihydroxybenzaldehyde oxime derivatives against DXP synthase. The results highlighted that specific structural modifications enhanced inhibitory potency:

| Compound | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Oxime A | 16.3 | Competitive |

| Oxime B | 40.5 | Non-competitive |

Metabolic Pathways

The metabolism of 2,4-dihydroxybenzaldehyde oxime involves various pathways where it interacts with enzymes and cofactors. Its derivatives can undergo reactions such as regioselective mono-benzylation under mild conditions, leading to different products like hydrazones and nitroso compounds.

Propiedades

Número CAS |

5399-68-8 |

|---|---|

Fórmula molecular |

C7H7NO3 |

Peso molecular |

153.14 g/mol |

Nombre IUPAC |

4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H/b8-4- |

Clave InChI |

YIAZXUFZAYNWTP-YWEYNIOJSA-N |

SMILES |

C1=CC(=C(C=C1O)O)C=NO |

SMILES isomérico |

C1=CC(=C(C=C1O)O)/C=N\O |

SMILES canónico |

C1=CC(=C(C=C1O)O)C=NO |

Key on ui other cas no. |

5399-68-8 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 2,4-Dihydroxybenzaldehyde oxime-formaldehyde polymer as a ligand in the research?

A1: The research highlights the ability of 2,4-Dihydroxybenzaldehyde oxime-formaldehyde polymer (2,4-DBO-F) to act as a polymeric ligand, forming complexes with various metal ions. [] This is significant because polymeric ligands can lead to the creation of materials with unique properties, potentially impacting fields like catalysis, material science, and coordination chemistry. The study specifically investigated its interaction with Cu(II), Ni(II), Co(II), Zn(II), oxovanadium(IV), and dioxouranium(VI) ions. [] Further research could explore the properties and potential applications of these metal-ligand complexes.

Q2: What spectroscopic techniques were used to characterize the 2,4-Dihydroxybenzaldehyde oxime-formaldehyde polymer metal complexes and what information did they provide?

A2: The research utilized Infrared (IR) spectroscopy to analyze the structure of the synthesized polychelates. [] Shifts in the IR spectra compared to the free ligand provided information about the coordination sites of the metal ions with the 2,4-DBO-F polymer. Additionally, reflectance spectral data, alongside magnetic moment measurements, offered insights into the geometry and electronic structure of the metal complexes. [] These characterization techniques are crucial for understanding the nature of the metal-ligand bonding and the properties of the resulting complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.